molecular formula C9H8BrN B089619 5-Bromo-2-methylindole CAS No. 1075-34-9

5-Bromo-2-methylindole

Cat. No. B089619
Key on ui cas rn: 1075-34-9
M. Wt: 210.07 g/mol
InChI Key: BJUZAZKEDCDGRW-UHFFFAOYSA-N
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Patent
US08912188B2

Procedure details

To a solution of 2-methyl-1H-indole (5.0 g, 38.12 mmol) in sulfuric acid (80 mL) was added Ag2SO4 (12.5 g, 40.06 mmol) with ice cooling, and the solution was stirred for 30 min. Then Br2 (6.4 g, 40.05 mmol) was added to the solution dropwise over 30 min. After the solution was stirred for 4 h at room temperature, the reaction was then quenched by the addition of water/ice (300 mL). The reaction mixture was extracted with dichloromethane (3×200 mL) and the organic layers combined, dried over anhydrous sodium sulfate and concentrated in vacuo to afford 5-bromo-2-methyl-1H-indole as a light brown solid (6 g, 75%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
12.5 g
Type
catalyst
Reaction Step One
Name
Quantity
6.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4]2[C:9]([CH:10]=1)=[CH:8][CH:7]=[CH:6][CH:5]=2.[Br:11]Br>S(=O)(=O)(O)O.[O-]S([O-])(=O)=O.[Ag+].[Ag+]>[Br:11][C:7]1[CH:8]=[C:9]2[C:4](=[CH:5][CH:6]=1)[NH:3][C:2]([CH3:1])=[CH:10]2 |f:3.4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC=1NC2=CC=CC=C2C1
Name
Quantity
80 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Name
Quantity
12.5 g
Type
catalyst
Smiles
[O-]S(=O)(=O)[O-].[Ag+].[Ag+]
Step Two
Name
Quantity
6.4 g
Type
reactant
Smiles
BrBr

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After the solution was stirred for 4 h at room temperature
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the reaction was then quenched by the addition of water/ice (300 mL)
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with dichloromethane (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=C2C=C(NC2=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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